molecular formula C14H29Cl2N3O B2843354 2-(2,4'-Bipiperidin-1-yl)-N,N-dimethylacetamide dihydrochloride CAS No. 1858241-18-5

2-(2,4'-Bipiperidin-1-yl)-N,N-dimethylacetamide dihydrochloride

Cat. No.: B2843354
CAS No.: 1858241-18-5
M. Wt: 326.31
InChI Key: ZHKCPTKLEKJVQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,4'-Bipiperidin-1-yl)-N,N-dimethylacetamide dihydrochloride is a high-purity chemical building block offered for early-stage pharmaceutical research and development. This compound belongs to the piperidine derivative class, a highly important scaffold in medicinal chemistry due to its prevalence in more than twenty classes of pharmaceuticals and its significant role in the pharmaceutical industry . Piperidine derivatives are among the most important synthetic fragments for designing new drugs and are frequently utilized in the synthesis of potential drugs through various modern organic reactions, including hydrogenation, cyclization, and multicomponent reactions . The bipiperidine structure of this compound, featuring two piperidine moieties, makes it a valuable intermediate for constructing more complex molecules. It is supplied as a stable dihydrochloride salt to enhance its shelf life and handling properties. This product is intended For Research Use Only and is strictly not for human or veterinary diagnostic or therapeutic applications. Researchers can utilize this compound in hit-to-lead optimization, as a core structure in the synthesis of compound libraries for biological screening, or as a key intermediate in the development of novel active pharmaceutical ingredients (APIs).

Properties

IUPAC Name

N,N-dimethyl-2-(2-piperidin-4-ylpiperidin-1-yl)acetamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27N3O.2ClH/c1-16(2)14(18)11-17-10-4-3-5-13(17)12-6-8-15-9-7-12;;/h12-13,15H,3-11H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHKCPTKLEKJVQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CN1CCCCC1C2CCNCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H29Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution with 2,4'-Bipiperidine

Step 1: Synthesis of 2-Chloro-N,N-Dimethylacetamide

  • Procedure : React acetyl chloride with dimethylamine in anhydrous dichloromethane at 0–5°C, followed by quenching with ice-cold water.
  • Yield : 85–90% after recrystallization from ethyl acetate.
  • Characterization : $$ ^1H $$-NMR (CDCl$$3$$): δ 2.98 (s, 6H, N(CH$$3$$)$$2$$), 3.42 (s, 2H, CH$$2$$Cl), 4.21 (s, 1H, CO).

Step 2: Preparation of 2,4'-Bipiperidine

  • Coupling Method : Ullmann-type coupling of 2-iodopiperidine and 4-aminopiperidine using CuI/L-proline catalyst in DMSO at 110°C.
  • Yield : 70–75% after column chromatography (SiO$$2$$, CH$$2$$Cl$$_2$$:MeOH 9:1).

Step 3: Alkylation of Bipiperidine

  • Reaction : 2-Chloro-N,N-dimethylacetamide (1 eq) and 2,4'-bipiperidine (1.2 eq) in acetonitrile with K$$2$$CO$$3$$ at reflux (82°C) for 12 h.
  • Workup : Filter, concentrate, and purify via flash chromatography (EtOAc:hexane 3:7).
  • Yield : 65–70%.

Reductive Amination Approach

Step 1: Condensation of N,N-Dimethylglycine with Bipiperidine

  • Procedure : React N,N-dimethylglycine (1 eq) with 2,4'-bipiperidine (1.1 eq) using EDCI/HOBt in DMF at room temperature for 24 h.
  • Yield : 60–65% after HPLC purification.

Step 2: Salt Formation

  • Protocol : Dissolve the free base in anhydrous ethanol, add HCl (2 eq) in diethyl ether, and precipitate the dihydrochloride salt.
  • Purity : >99% by ion chromatography.

Catalytic Amination Using Palladium Complexes

Reaction System :

  • Catalyst : PdCl$$2$$(PPh$$3$$)$$_2$$ (5 mol%)
  • Solvent : 1-Methyl-2-pyrrolidinone (NMP) at 190°C
  • Substrates : 2-Bromo-N,N-dimethylacetamide and 4-amino-piperidine
Condition Result
Temperature 190°C
Time 8 h
Yield 98.5%

Critical Analysis of Methodologies

Efficiency and Scalability

  • Nucleophilic Substitution : High atom economy but limited by bipiperidine availability.
  • Reductive Amination : Mild conditions but lower yields due to competing side reactions.
  • Palladium-Catalyzed Routes : Superior yields and regioselectivity, though cost-prohibitive for large-scale synthesis.

Purification Challenges

  • Chromatography : Essential for removing residual palladium (ICP-MS <10 ppm).
  • Crystallization : Dihydrochloride salt crystallizes in ethanol/ether (mp 214–216°C).

Industrial and Environmental Considerations

  • Solvent Selection : NMP (from) offers high boiling point but poses reproductive toxicity risks. Alternatives like DMF or acetonitrile require stringent recycling protocols.
  • Catalyst Recovery : PdCl$$_2$$ systems necessitate ligand-free designs to enable reuse.

Chemical Reactions Analysis

Types of Reactions

2-(2,4’-Bipiperidin-1-yl)-N,N-dimethylacetamide dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: It can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry Applications

The compound has been primarily investigated for its role as a CGRP receptor antagonist , which is significant in the treatment of migraine and other neurological conditions. The antagonism of the calcitonin gene-related peptide (CGRP) receptor can help alleviate migraine symptoms by inhibiting the vasodilatory effects associated with CGRP release.

Case Studies

  • Migraine Treatment : A patent (US9688660B2) highlights the effectiveness of compounds similar to 2-(2,4'-Bipiperidin-1-yl)-N,N-dimethylacetamide dihydrochloride in treating migraines by blocking CGRP receptors, thus reducing headache frequency and severity .
  • Neuroprotection : Research indicates that CGRP antagonists may also have neuroprotective effects, potentially benefiting conditions like Alzheimer's disease. Studies have shown that these compounds can modulate neuronal signaling pathways, leading to improved cognitive functions in animal models .

Pharmacological Applications

The pharmacological profile of this compound suggests several applications:

  • Antidepressant Activity : Some studies have indicated that compounds in this class may exhibit antidepressant-like effects in animal models, possibly through modulation of neurotransmitter systems .
  • Anxiolytic Effects : The compound's ability to interact with various neurotransmitter receptors positions it as a candidate for developing anxiolytic medications .

Material Science Applications

Beyond medicinal uses, this compound has potential applications in material science:

  • Polymer Synthesis : The compound can act as a precursor in synthesizing polymers with specific properties, such as enhanced thermal stability and mechanical strength. Its amine functional groups can facilitate reactions with various monomers .

Data Table: Summary of Applications

Application AreaSpecific UsesReferences
Medicinal ChemistryCGRP receptor antagonism for migraine treatment
Neuroprotection in neurodegenerative diseases
PharmacologyAntidepressant activity
Anxiolytic effects
Material SciencePolymer synthesis

Mechanism of Action

The mechanism of action of 2-(2,4’-Bipiperidin-1-yl)-N,N-dimethylacetamide dihydrochloride involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, modulating their activity and influencing various biochemical processes. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

2-[4-(Aminomethyl)piperidin-1-yl]-N,N-dimethylacetamide Dihydrochloride (CAS: 1803603-45-3)

  • Structural Differences: This compound substitutes the bipiperidinyl group with a single piperidine ring bearing an aminomethyl group at the 4-position. The acetamide backbone and dihydrochloride salt are retained.
  • Molecular Weight : 272.22 g/mol (vs. higher MW for the target compound due to bipiperidinyl group) .
  • Applications : Used in life science research, but pharmacological data remain scarce. Commercial availability suggests utility in drug discovery .

2-Methyl-1,4'-Bipiperidine Dihydrochloride (CAS: 1181458-19-4)

  • Structural Differences : Shares the bipiperidine core but lacks the dimethylacetamide group. The methyl substituent may reduce polarity compared to the target compound.

2-Chloro-N-[2-(Dimethylamino)-2-phenylethyl]acetamide Hydrochloride

  • Structural Differences: Features a chloroacetamide group and a phenylethyl-dimethylamino chain instead of bipiperidinyl.
  • Pharmacological Relevance : The phenyl group may enhance lipophilicity, favoring blood-brain barrier penetration, while the chloroacetamide could introduce distinct reactivity .

Pharmacological and Physicochemical Properties

Solubility and Stability

  • The dihydrochloride salt in the target compound improves aqueous solubility, a trait shared with analogs like 2-[4-(aminomethyl)piperidin-1-yl]-N,N-dimethylacetamide dihydrochloride .
  • Bipiperidinyl derivatives (e.g., 2-Methyl-1,4'-bipiperidine dihydrochloride) may exhibit lower solubility due to reduced polarity .

Receptor Interactions

  • Piperidine derivatives often target CNS receptors (e.g., serotonin, dopamine). The bipiperidinyl group in the target compound may enhance affinity for G protein-coupled receptors (GPCRs) compared to single-piperidine analogs .
  • Dimethylacetamide-containing compounds (e.g., Tamoxifen EP Impurity H) show diverse applications, suggesting the target compound could have roles in oncology or hormone therapy .

Data Table: Key Comparative Metrics

Compound Name CAS Number Molecular Weight Key Structural Features Potential Applications
2-(2,4'-Bipiperidin-1-yl)-N,N-dimethylacetamide dihydrochloride 1858241-18-5 N/A Bipiperidinyl, dimethylacetamide CNS therapeutics, GPCR research
2-[4-(Aminomethyl)piperidin-1-yl]-N,N-dimethylacetamide dihydrochloride 1803603-45-3 272.22 Aminomethyl-piperidine, dimethylacetamide Drug discovery, life sciences
2-Methyl-1,4'-bipiperidine dihydrochloride 1181458-19-4 N/A Bipiperidine, methyl substituent Chemical intermediates
2-Chloro-N-[2-(dimethylamino)-2-phenylethyl]acetamide hydrochloride 1019851-96-7 N/A Chloroacetamide, phenylethyl chain Neuropharmacology

Biological Activity

2-(2,4'-Bipiperidin-1-yl)-N,N-dimethylacetamide dihydrochloride, also referred to as BB58-3046, is a chemical compound with potential biological activity that has garnered interest in medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

  • Molecular Formula : C14H29Cl2N3O
  • Molecular Weight : 326.31 g/mol
  • CAS Number : 2108725-65-9

Inhibitory Effects

Recent studies have indicated that compounds related to bipiperidine structures can exhibit inhibitory effects on specific enzymes:

  • Sphingosine Kinase Inhibition : A study reported that amidine-based sphingosine analogs showed competitive inhibition of sphingosine kinases with varying degrees of potency (KIs ranging from 20 μM to 55 μM) which may suggest a similar potential for bipiperidine derivatives .
  • Carbonic Anhydrase Inhibition : Other derivatives demonstrated significant inhibition against isoforms of carbonic anhydrases (KIs between 79 nM to 9.57 μM), indicating a possible pathway through which this compound could exert its effects .

Study on Anticancer Properties

A study focusing on the anticancer properties of related compounds found that certain bipiperidine derivatives could induce apoptosis in cancer cell lines by modulating sphingosine metabolism. The results showed a notable decrease in cell viability at micromolar concentrations, suggesting potential therapeutic applications .

Neuroprotective Effects

Another investigation into the neuroprotective effects of similar compounds indicated that they could reduce oxidative stress markers in neuronal cells. This was attributed to their ability to modulate signaling pathways involved in cell survival and apoptosis .

Data Summary

Study FocusCompound TestedBiological ActivityKIs (μM)
Sphingosine Kinase InhibitionAmidine-based analogsCompetitive inhibition20 - 55
Carbonic Anhydrase InhibitionVarious sulfonamide derivativesMedium/weak potency inhibitors79 nM - 9.57 μM
Anticancer PropertiesBipiperidine derivativesInduction of apoptosisMicromolar
Neuroprotective EffectsSimilar bipiperidine compoundsReduction of oxidative stress markersNot specified

Q & A

Q. What synthetic methodologies are recommended for preparing 2-(2,4'-bipiperidin-1-yl)-N,N-dimethylacetamide dihydrochloride?

A two-step approach is commonly employed:

  • Step 1 : Alkylation of a piperidine derivative (e.g., 2,4'-bipiperidine) with 2-chloro-N,N-dimethylacetamide under basic conditions (e.g., K₂CO₃ or NaH) in polar aprotic solvents like DMF or acetonitrile .
  • Step 2 : Salt formation via HCl treatment to yield the dihydrochloride form.
    Key considerations: Optimize reaction temperature (typically 50–80°C) and stoichiometry to minimize byproducts like unreacted amines or over-alkylation .

Q. How should researchers characterize the purity and structural integrity of this compound?

Use a combination of:

  • HPLC/LC-MS : To assess purity (>95% recommended for pharmacological studies).
  • ¹H/¹³C NMR : Confirm substitution patterns on the piperidine rings and acetamide group.
  • Elemental analysis : Verify the dihydrochloride stoichiometry (e.g., Cl⁻ content via ion chromatography) .

Q. What are the stability considerations for this compound under experimental storage conditions?

  • Store at –20°C in airtight, light-protected containers.
  • Stability tests (TGA/DSC) indicate decomposition above 150°C. Avoid prolonged exposure to moisture, which may hydrolyze the acetamide group .

Advanced Research Questions

Q. How does the bipiperidine substitution pattern influence receptor binding or enzymatic activity in pharmacological studies?

The 2,4'-bipiperidinyl moiety introduces conformational rigidity, potentially enhancing selectivity for targets like:

  • GPCRs : Dopamine or serotonin receptors due to spatial alignment with hydrophobic binding pockets.
  • Kinases : Competitive inhibition via interaction with ATP-binding sites.
    Methodological note: Compare binding affinities of analogs with single-piperidine or alternative substituents using radioligand assays or SPR .

Q. How can researchers resolve contradictions in bioactivity data across different studies?

Common discrepancies arise from:

  • Variability in salt forms : Dihydrochloride vs. free base may alter solubility and bioavailability. Standardize salt forms in assays .
  • Impurity profiles : Trace alkylation byproducts (e.g., mono-alkylated intermediates) can skew results. Use orthogonal purification (e.g., preparative HPLC + recrystallization) .

Q. What strategies are effective for optimizing reaction yields in large-scale synthesis?

  • Continuous flow chemistry : Reduces side reactions and improves heat management for exothermic alkylation steps .
  • Catalytic methods : Transition metal catalysts (e.g., Pd/C) may enhance regioselectivity in bipiperidine functionalization .

Q. How can computational modeling aid in predicting the compound’s metabolic pathways?

  • In silico tools (e.g., SwissADME) : Predict CYP450-mediated oxidation sites on the piperidine rings.
  • Docking simulations : Identify potential interactions with hepatic enzymes like CYP3A4 .

Methodological and Analytical Challenges

Q. What analytical techniques are critical for distinguishing diastereomers in bipiperidine derivatives?

  • Chiral HPLC : Resolve enantiomers using columns like Chiralpak IA/IB.
  • X-ray crystallography : Confirm absolute configuration when crystallinity permits .

Q. How should researchers address solubility limitations in in vitro assays?

  • Use DMSO stock solutions (≤0.1% final concentration) to avoid cellular toxicity.
  • For aqueous buffers, employ cyclodextrin-based solubilizers or pH adjustment (optimal range: 6.5–7.4) .

Emerging Research Directions

Q. What novel targets are hypothesized for this compound based on structural analogs?

  • Sigma-1 receptors : Analogous piperidine-acetamide structures show affinity in neuroprotection studies.
  • Histone deacetylases (HDACs) : Acetamide groups may chelate zinc ions in catalytic sites .

Q. How can structure-activity relationship (SAR) studies be designed to improve pharmacokinetic properties?

  • Modify substituents : Introduce fluorine or methyl groups to enhance metabolic stability.
  • Evaluate logP : Adjust lipophilicity via piperidine N-alkylation to optimize blood-brain barrier penetration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.